N-(4-bromophenyl)-4-chloro-3-nitrobenzamide
CAS No.: 329941-08-4
Cat. No.: VC8605656
Molecular Formula: C13H8BrClN2O3
Molecular Weight: 355.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329941-08-4 |
|---|---|
| Molecular Formula | C13H8BrClN2O3 |
| Molecular Weight | 355.57 g/mol |
| IUPAC Name | N-(4-bromophenyl)-4-chloro-3-nitrobenzamide |
| Standard InChI | InChI=1S/C13H8BrClN2O3/c14-9-2-4-10(5-3-9)16-13(18)8-1-6-11(15)12(7-8)17(19)20/h1-7H,(H,16,18) |
| Standard InChI Key | YKJJAYNPRVJKGJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(4-bromophenyl)-4-chloro-3-nitrobenzamide . Its molecular formula, , reflects the presence of 13 carbon atoms, 8 hydrogen atoms, and functional groups including a bromine atom, chlorine atom, nitro group, and amide linkage. The molecular weight of 355.57 g/mol aligns with its halogen-rich composition.
Structural Features and Stereoelectronic Properties
The compound’s structure comprises two aromatic rings connected by an amide bond (Fig. 1):
-
Ring A: A benzene ring substituted with a nitro group (-NO) at the meta position and a chlorine atom at the para position.
-
Ring B: A 4-bromophenyl group attached via the amide nitrogen.
The nitro group’s electron-withdrawing nature and the halogens’ inductive effects create a polarized electronic environment, enhancing the compound’s reactivity in nucleophilic aromatic substitution reactions .
Table 1: Key Structural Descriptors of N-(4-Bromophenyl)-4-chloro-3-nitrobenzamide
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 355.57 g/mol | |
| IUPAC Name | N-(4-bromophenyl)-4-chloro-3-nitrobenzamide | |
| SMILES | C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N+[O-])Br | |
| InChIKey | YKJJAYNPRVJKGJ-UHFFFAOYSA-N |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of N-(4-bromophenyl)-4-chloro-3-nitrobenzamide typically involves a two-step protocol:
-
Nitration of 4-chlorobenzoic Acid: Introduction of the nitro group at the meta position using a nitrating mixture (HNO/HSO).
-
Amide Coupling: Condensation of 4-chloro-3-nitrobenzoic acid with 4-bromoaniline using carbodiimide-based coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
The reaction proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by the amine (Fig. 2).
Optimization and Yield
-
Solvent Selection: Dichloromethane (DCM) is preferred due to its low polarity, which minimizes side reactions.
-
Catalyst: DMAP accelerates the reaction by stabilizing the transition state.
-
Yield: Reported yields range from 75–85% after purification via column chromatography .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
H-NMR (400 MHz, DMSO-d):
-
C-NMR:
Infrared (IR) Spectroscopy
-
Strong absorption bands at:
| Technique | Key Signals | Assignment |
|---|---|---|
| H-NMR | δ 10.38 (s) | Amide NH |
| C-NMR | δ 165.6 | Carbonyl Carbon |
| IR | 1685 cm | Amide C=O Stretch |
Biological Activities and Mechanisms
Antitubercular Activity
Structural analogs of this compound, such as meta-amido bromophenols, exhibit potent activity against Mycobacterium tuberculosis H37Ra (MIC = 1.56–3.12 µg/mL) . The bromine and nitro groups are critical for disrupting mycobacterial cell wall synthesis .
Applications in Materials Science
Organic Electronics
The compound’s electron-deficient aromatic system makes it a candidate for n-type semiconductors in organic field-effect transistors (OFETs).
Coordination Chemistry
The amide and nitro groups can act as ligands for transition metals, enabling the synthesis of metal-organic frameworks (MOFs) with catalytic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume